5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole
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Overview
Description
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a chloromethyl group, a methyl group, and a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents like trifluoromethylthiolate salts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A compound with similar trifluoromethyl and chloro substituents but a different heterocyclic ring.
5-(Chloromethyl)-2-(trifluoromethyl)pyridine: Another compound with similar substituents but a pyridine ring instead of an imidazole ring.
Uniqueness
5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is unique due to the presence of both a chloromethyl and a trifluoromethylsulfanyl group on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
5-(Chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological activity, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C6H7ClF3N2S
- Molecular Weight : 267.10 g/mol
- CAS Number : 1955530-82-1
The structural representation is critical for understanding its reactivity and potential biological targets.
Biological Activity Overview
Research indicates that imidazole derivatives, particularly those with trifluoromethyl groups, exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
Antibacterial Activity
A study explored the antibacterial properties of imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that analogues with specific substituents, including trifluoromethyl groups, show significant antibacterial activity. The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions enhance activity against resistant strains .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Effective against MRSA | |
Antifungal | Inhibitory effects on fungal growth | |
Anticancer | Synergistic effects with other chemotherapeutics |
Case Studies
-
Antibacterial Efficacy :
A study focused on the antibacterial efficacy of various imidazole derivatives highlighted that compounds with a trifluoromethyl group at the C-2 position exhibited enhanced activity against MRSA. This was attributed to their ability to disrupt bacterial cell wall synthesis and function . -
Antifungal Properties :
Research indicated that this compound demonstrated inhibitory effects on several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections . -
Anticancer Activity :
A preclinical trial showed that this compound exhibited synergistic anticancer activity when combined with established chemotherapeutics. The mechanism involved the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Properties
Molecular Formula |
C6H6ClF3N2S |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methyl-2-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C6H6ClF3N2S/c1-12-4(2-7)3-11-5(12)13-6(8,9)10/h3H,2H2,1H3 |
InChI Key |
YLPJEWOTDCYDGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC(F)(F)F)CCl |
Origin of Product |
United States |
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